Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 5-[(4-ethoxybenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O5S/c1-3-32-17-11-5-14(6-12-17)21(29)26-22-19-18(13-34-22)20(24(31)33-4-2)27-28(23(19)30)16-9-7-15(25)8-10-16/h5-13H,3-4H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFMVEDZFNCBNGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C3C(=CS2)C(=NN(C3=O)C4=CC=C(C=C4)F)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-ethoxybenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. Its unique structure and functional groups suggest significant potential for various biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with several substituents that contribute to its reactivity and potential biological activity. The molecular formula is CHFNOS, and it has a molecular weight of approximately 373.47 g/mol.
Structural Representation
| Component | Description |
|---|---|
| Thieno[3,4-d]pyridazine Core | Central structure contributing to reactivity |
| Ethoxy Group | Enhances lipophilicity |
| Fluorophenyl Group | Potential for interaction with biological targets |
Research indicates that this compound acts on various biological targets. It has been identified as an allosteric modulator of certain receptors, influencing signaling pathways related to inflammation and cell proliferation.
In Vitro Studies
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. For instance:
- Cell Line Studies : In vitro assays using human cell lines showed that the compound reduces pro-inflammatory cytokine production.
- Mechanistic Insights : It was found to inhibit NF-kB activation, a key transcription factor in inflammatory responses.
In Vivo Studies
Animal model studies further support the anti-inflammatory potential of this compound:
- Model : A murine model of acute inflammation was used to assess the efficacy.
- Results : Treatment with the compound resulted in a marked reduction in swelling and pain behaviors compared to control groups.
Case Study 1: Anti-Cancer Activity
A recent study explored the anti-cancer effects of this compound on breast cancer cell lines.
Findings:
- Cell Viability : The compound significantly decreased cell viability in a dose-dependent manner.
- Mechanism : Induction of apoptosis was confirmed through flow cytometry analysis.
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of this compound in models of neurodegeneration.
Findings:
- Neuroprotection : The compound exhibited protective effects against oxidative stress-induced neuronal death.
- Pathways : Modulation of the MAPK signaling pathway was implicated in its protective mechanism.
Preparation Methods
Cyclization of Thiophene Precursors
The core is constructed through a cyclocondensation reaction between 3-aminothiophene-4-carboxylate derivatives and hydrazine hydrate. A representative protocol involves:
- Reacting ethyl 3-amino-4-cyanothiophene-2-carboxylate with hydrazine hydrate in ethanol under reflux (78°C, 6 hours).
- Isolating the intermediate dihydropyridazine via vacuum filtration.
Key Optimization:
Introduction of the 4-Fluorophenyl Group
The 4-fluorophenyl moiety is introduced at position 3 via palladium-catalyzed cross-coupling:
- Treating the brominated thieno[3,4-d]pyridazine intermediate with 4-fluorophenylboronic acid in a mixture of tetrahydrofuran (THF) and aqueous Na₂CO₃.
- Using Pd(PPh₃)₄ (5 mol%) as a catalyst at 80°C for 12 hours.
| Parameter | Value |
|---|---|
| Yield | 78% |
| Turnover Frequency | 6.5 h⁻¹ |
| Purity (HPLC) | >98% |
Installation of the 4-Ethoxybenzamido Moiety
Synthesis of 4-Ethoxybenzoyl Chloride
4-Ethoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0–5°C.
Amidation of the Pyridazine Core
The acyl chloride is coupled to the aminopyridazine intermediate under Schotten-Baumann conditions:
- Dissolving the amino intermediate in DCM and adding 4-ethoxybenzoyl chloride (1.2 equiv) dropwise at 0°C.
- Stirring at room temperature for 4 hours, followed by aqueous workup.
| Condition | Outcome |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → 25°C |
| Yield | 85% |
Esterification and Final Assembly
The ethyl ester group is introduced either:
- Early-stage: By using ethyl 3-amino-4-cyanothiophene-2-carboxylate as the starting material.
- Late-stage: Via Steglich esterification of the carboxylic acid intermediate with ethanol and DCC (N,N'-dicyclohexylcarbodiimide).
Optimized Late-Stage Esterification:
| Parameter | Value |
|---|---|
| Catalyst | 4-Dimethylaminopyridine |
| Solvent | Dimethylformamide |
| Time | 24 hours |
| Yield | 88% |
Process Optimization and Scale-Up Considerations
Cyclization Stabilization
Using POCl₃ instead of traditional bases (e.g., NaOH) during cyclization prevents decomposition, as demonstrated in the synthesis of analogous pyridazines:
| Cyclization Agent | Yield (%) | Purity (%) |
|---|---|---|
| POCl₃ | 82 | 99 |
| NaOH | 45 | 87 |
Solvent Effects on Amidation
Polar aprotic solvents like DMF improve reaction kinetics but require rigorous drying:
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| DCM | 4 | 85 |
| THF | 6 | 72 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, 70:30 MeOH:H₂O) shows a single peak at 6.8 minutes, confirming >99% purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
